Welcome to the BenchChem Online Store!
molecular formula C6H16Cl2N2 B1284169 1-(Propan-2-yl)azetidin-3-amine dihydrochloride CAS No. 117546-56-2

1-(Propan-2-yl)azetidin-3-amine dihydrochloride

Cat. No. B1284169
M. Wt: 187.11 g/mol
InChI Key: ZVQXPRGZMDSQAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04960776

Procedure details

The hydrochloride salt of 1-isopropyl-3-azetidinol (168 g; 1 mole) was partitioned between dilute sodium hydroxide and 700 ml of benzene. The benzene solution was dried over anhydrous sodium sulfate and concentrated to one half volume. The volume was made back to 700 ml with dry benzene and 110 g (1.1 mole) of triethylamine added. To this was added dropwise 115 g (1 mole) of methanesulfonyl chloride while cooling with an ice bath. The mixture was stirred at room temperature for one hour and filtered. The filter cake was washed twice with 100 ml of benzene and all the benzene filtrates combined. The benzene filtrate was extracted with 300 ml of 4N hydrochloric acid followed by 100 ml of water. The aqueous extracts were combined and the pH adjusted to 7 with sodium hydroxide. The solution was treated with 65 g (1 mole) of sodium azide and heated to reflux for 20 hr and cooled to room temperature with an ice bath. A solution (673 ml) of 23% aqueous ammonium sulfide was added while cooling with an ice bath to 30° C. and the solution was stirred at room temperature for 6 hr. The solution was continuously extracted with chloroform for 35 hr. (The condenser became plugged overnight and the pressure caused a joint to open and an unknown amount of material was lost). The chloroform was concentrated and distilled. Yield 18.5 g, b.p. 70°-80° C./20-30 mm. Two grams of the distillate was dissolved in ethanol and treated with ethereal hydrogen chloride. The resulting crystals were recrystallized from ethanol, yield of title compound from the 2 g sample was 1.35 g, m.p. 167°-170° C.
[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
168 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
110 g
Type
reactant
Reaction Step Two
Quantity
115 g
Type
reactant
Reaction Step Three
Quantity
65 g
Type
reactant
Reaction Step Four
[Compound]
Name
ammonium sulfide
Quantity
673 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH:1]([N:4]1[CH2:7][CH:6](O)[CH2:5]1)([CH3:3])[CH3:2].[OH-].[Na+].C([N:13](CC)CC)C.CS([Cl:22])(=O)=O.[N-]=[N+]=[N-].[Na+].[NH4+]=S>C1C=CC=CC=1>[ClH:22].[ClH:22].[CH3:2][CH:1]([N:4]1[CH2:7][CH:6]([NH2:13])[CH2:5]1)[CH3:3] |f:1.2,5.6,9.10.11|

Inputs

Step One
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
168 g
Type
reactant
Smiles
C(C)(C)N1CC(C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
700 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
110 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
115 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Four
Name
Quantity
65 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Five
Name
ammonium sulfide
Quantity
673 mL
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The benzene solution was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to one half volume
ADDITION
Type
ADDITION
Details
added
TEMPERATURE
Type
TEMPERATURE
Details
while cooling with an ice bath
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was washed twice with 100 ml of benzene and all the benzene filtrates
EXTRACTION
Type
EXTRACTION
Details
The benzene filtrate was extracted with 300 ml of 4N hydrochloric acid
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 20 hr
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature with an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
while cooling with an ice bath to 30° C.
STIRRING
Type
STIRRING
Details
the solution was stirred at room temperature for 6 hr
Duration
6 h
EXTRACTION
Type
EXTRACTION
Details
The solution was continuously extracted with chloroform for 35 hr
Duration
35 h
WAIT
Type
WAIT
Details
(The condenser became plugged overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The chloroform was concentrated
DISTILLATION
Type
DISTILLATION
Details
distilled
DISSOLUTION
Type
DISSOLUTION
Details
Two grams of the distillate was dissolved in ethanol
ADDITION
Type
ADDITION
Details
treated with ethereal hydrogen chloride
CUSTOM
Type
CUSTOM
Details
The resulting crystals were recrystallized from ethanol, yield of title compound from the 2 g sample

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
Cl.Cl.CC(C)N1CC(C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.